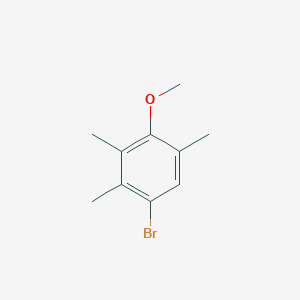
1-Bromo-4-methoxy-2,3,5-trimethyl-benzene
Cat. No. B8578543
M. Wt: 229.11 g/mol
InChI Key: DVMARCGMLVDXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067642B2
Procedure details


To a solution of 4-bromo-2,3,6-trimethyl phenol (66.2 g; 0.294 mol) in acetone (2 L) was added potassium carbonate (203 g; 1.47 mol) at ambient temperature. Then MeI (91.4 ml; 1.47 mol) was added dropwise over 30 mins. Reaction was stirred overnight at ambient temperature. After this time the mixture was filtered, washing with acetone (2×200 ml) and the filtrate evaporated to give a red solid. The solid was taken up in DCM (1.2 L) and washed with 1M sodium thiosulfate (2×400 ml), half sat. brine (800 ml), dried (anh. MgSO4), filtered and the solvent evaporated to give a red oil (53.8 g; 80%). 1H NMR (300 MHz, CDCl3), δ/ppm; 2.23 (3H, s, Ar—CH3), 2.25 (3H, s, Ar—CH3), 2.32 (3H, s, Ar—CH3), 3.66 (3H, s, Ar—OCH3), 7.23 (1H, s, Ar—H).





[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
Ar—OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH3:11].[C:12](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:12])=[C:4]([CH3:10])[C:3]=1[CH3:11] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
66.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=C1)C)O)C)C
|
|
Name
|
|
|
Quantity
|
203 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
91.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
[Compound]
|
Name
|
Ar—CH3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
Ar—CH3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
Ar—CH3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
Ar—OCH3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
Ar—H
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time the mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with acetone (2×200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red solid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M sodium thiosulfate (2×400 ml), half sat. brine (800 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anh. MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red oil (53.8 g; 80%)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C(=C(C(=C1)C)OC)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
